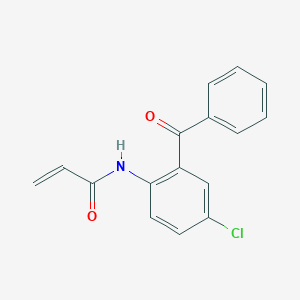
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-benzoyl-4-chlorophenyl)prop-2-enamide” is an organic compound with the molecular formula C14H10ClNO2 . It has an average mass of 259.688 Da and a monoisotopic mass of 259.040009 Da .
Molecular Structure Analysis
The molecule contains a total of 57 bond(s). There are 33 non-H bond(s), 21 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ketone(s) (aromatic), and 1 ether(s) (aromatic) .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a flash point of 258.7±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has an ACD/LogP of 4.32 and an ACD/LogD (pH 5.5) of 3.49 .Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure Analysis and Spectroscopy: The compound 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which is closely related to N-(2-benzoyl-4-chlorophenyl)prop-2-enamide, has been synthesized and characterized through X-ray diffraction, IR, NMR, and UV–Vis spectra. This study demonstrates the compound's molecular structure and vibrational frequencies, contributing to our understanding of its chemical properties (Demir et al., 2016).
Pharmaceutical Applications
- Antiviral Properties: A related compound, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, was identified as a potent inhibitor of Zika virus replication. It works by inhibiting the formation of viral replication compartments in the endoplasmic reticulum, indicating potential as an antiviral agent (Riva et al., 2021).
Chemical Reactions and Properties
- Photocycloaddition and Cyclisation: N-(naphthylethyl)prop-2-enamides, similar in structure to this compound, have shown selective reactivity in photocycloaddition and Type-II cyclisation reactions. This highlights their potential use in synthetic organic chemistry (Kohmoto et al., 2001).
Materials Science
- UV-induced Graft Polymerization: Studies have demonstrated the use of related benzophenone compounds in graft polymerization processes. For example, benzophenone was used for grafting polyacrylamide on cotton fabrics, which could imply similar applications for this compound in materials science (Hong et al., 2009).
Catalysis and Organic Synthesis
- Synthesis of Heterocycles: N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides, structurally similar to this compound, have been used as precursors in the synthesis of heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This showcases the potential of such compounds in facilitating complex organic syntheses (Meiresonne et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-benzoyl-4-chlorophenyl)prop-2-enamide is the Ca2+/calmodulin (CaM)-dependent protein kinase II (CaMKII) . This enzyme plays pivotal roles in cell physiology, being involved in calcium signal transduction . It is a multifunctional enzyme able to phosphorylate nearly 40 different proteins, including enzymes, ion channels, kinases, and transcription factors .
Mode of Action
The interaction of This compound with its target, CaMKII, modulates the activation of this enzyme . The compound’s interaction with CaMKII results in changes in the phosphorylation of various proteins, affecting their function .
Biochemical Pathways
The action of This compound on CaMKII affects various biochemical pathways. These include pathways involved in gene expression and cell-cycle control . The compound’s action on CaMKII also affects neuronal function, such as learning and memory , and it plays a role in the abnormal growth of tumor cells .
Result of Action
The molecular and cellular effects of This compound ’s action include changes in the phosphorylation state of various proteins, which can affect their function . This can lead to changes in gene expression, cell-cycle control, and neuronal function .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h2-10H,1H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVKXNYHLXUBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2702557.png)
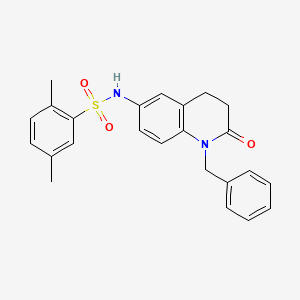
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702560.png)
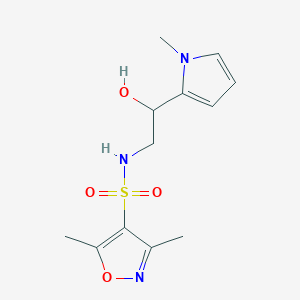
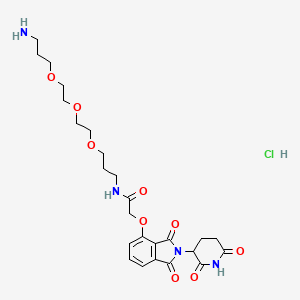

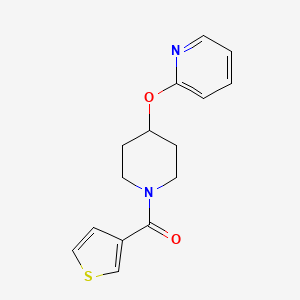
![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2702567.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)

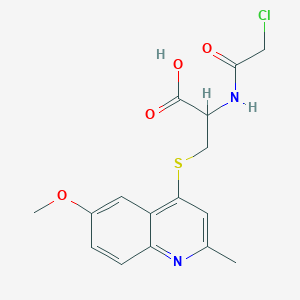
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2702575.png)

